Regiochemical Differentiation: 2-Morpholinothiazole vs. 4-Morpholinothiazole Confers Distinct Target Engagement Profiles
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine belongs to the 2-morpholinothiazole scaffold claimed in UCB Pharma patents as a selective PI3K inhibitor [1]. Its closest structural isomer, 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228, CAS 19983-28-9), differs only in the attachment position of the morpholine ring (C2 versus C4 of thiazole) yet exhibits completely divergent pharmacology as an androgen receptor DNA-binding domain (AR-DBD) inhibitor rather than a PI3K inhibitor . VPC-14228 inhibits AR in LNCaP cells with an IC₅₀ of 280.0 nM and demonstrates selectivity over estrogen receptor (ER) and progesterone receptor (PR) , whereas 2-(4-phenyl-1,3-thiazol-2-yl)morpholine's activity profile is directed toward the PI3K/Akt/mTOR signaling axis [1]. No direct head-to-head PI3K inhibition data for the target compound versus VPC-14228 were identified in the accessible literature.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | PI3K (phosphoinositide 3-kinase) – claimed selective inhibitor |
| Comparator Or Baseline | VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine, CAS 19983-28-9): AR-DBD (androgen receptor DNA-binding domain) inhibitor |
| Quantified Difference | Target divergence: PI3K vs. AR-DBD; VPC-14228 AR inhibition IC₅₀ = 280.0 nM |
| Conditions | Target compound: Patent claims based on in vitro kinase assays (specific IC₅₀ values not disclosed); VPC-14228: LNCaP human prostate cancer cell line, PSA secretion assay |
Why This Matters
Researchers focused on PI3K pathway interrogation cannot substitute the 4-morpholino isomer, as it will not engage PI3K and will instead introduce confounding AR-mediated transcriptional effects.
- [1] Alexander, R. P., Crepy, K. V. L., Brown, J. A., & Mack, S. R. (2012). Thiazole derivatives as kinase inhibitors. U.S. Patent No. 8,168,634 B2. Washington, DC: U.S. Patent and Trademark Office. Filed October 16, 2007, and issued May 1, 2012. View Source
